N-[(1H-Indol-3-yl)acetyl]-L-tyrosine
Description
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine is a hybrid molecule combining the aromatic indole moiety with the amino acid L-tyrosine. Structurally, it features an acetylated L-tyrosine backbone linked to a 1H-indol-3-yl group via an amide bond. Its molecular formula is C₁₉H₁₈N₂O₄ with a molecular weight of 338.13 g/mol .
Properties
CAS No. |
57105-52-9 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-14-7-5-12(6-8-14)9-17(19(24)25)21-18(23)10-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,17,20,22H,9-10H2,(H,21,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
HLBLLQMXYYYBLN-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine typically involves the reaction of indole derivatives with amino acids. One common method is the reaction of indole-3-acetic acid with L-tyrosine under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-Acetyl-L-tyrosine
- Structure: Simplified derivative lacking the indole group; only the tyrosine amino group is acetylated.
- Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .
- Key Features: Widely used as a dietary supplement to enhance neurotransmitter synthesis (e.g., dopamine) due to improved blood-brain barrier penetration compared to free tyrosine . Demonstrated utility in treating metabolic disorders like tyrosinemia I and aromatic L-amino acid decarboxylase deficiency .
- Comparison: Solubility: Higher aqueous solubility than N-[(1H-Indol-3-yl)acetyl]-L-tyrosine due to the absence of the hydrophobic indole group.
N-(1H-Indol-3-yl)acetamide
- Structure : Contains the indole-acetamide core but lacks the tyrosine component.
- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 g/mol .
- Key Features: Serves as a precursor for synthesizing indole alkaloids and heterocyclic compounds . Limited direct bioactivity reported; primarily used in organic synthesis .
- Comparison: Pharmacological Potential: Less versatile than this compound due to the absence of tyrosine’s metabolic integration. Structural Complexity: Simpler backbone reduces steric hindrance, facilitating synthetic modifications .
LY303870 (Neurokinin-1 Receptor Antagonist)
- Structure : Complex derivative with indole, tyrosine-like residues, and additional substituents (e.g., methoxybenzyl, piperidine).
- Molecular Formula : C₃₀H₃₈N₄O₄; Molecular Weight : 542.65 g/mol .
- Key Features :
- Comparison :
Deoxyclovamide (N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine)
- Structure: Features a propenoyl group instead of indole, attached to tyrosine.
- Molecular Formula: C₁₈H₁₅NO₆; Molecular Weight: 341.32 g/mol .
- Key Features :
- Comparison: Functional Groups: The propenoyl group enables radical scavenging, absent in this compound. Applications: More relevant in food chemistry than biomedical contexts .
Structural and Functional Comparison Table
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